Product packaging for Disperse red 125(Cat. No.:CAS No. 12236-20-3)

Disperse red 125

Cat. No.: B1171959
CAS No.: 12236-20-3
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Description

Disperse Red 125 is a synthetic azo dye primarily utilized in research applications involving the coloration of synthetic hydrophobic fibers like polyester, as well as acetate and nylon . As a disperse dye, its mechanism of action relies on its low water solubility and molecular structure, which allows it to penetrate synthetic polymers under high-temperature dyeing conditions, resulting in a colored complex with good fastness properties . Researchers value this compound for investigating dyeing kinetics, color fastness (including light, washing, and perspiration fastness), and the development of more sustainable dyeing processes, such as those employing supercritical carbon dioxide as an alternative to water . The molecular structure, typically featuring an azo (-N=N-) chromophore, is central to its light absorption characteristics in the visible spectrum, making it a subject of interest in spectroscopic and photodegradation studies . It is important to note that, like many azo dyes, its metabolic breakdown has been a point of scientific inquiry. Some azo dyes can be reduced to aromatic amines, compounds which have been studied for their potential mutagenic and toxicological profiles . Therefore, this compound serves as a relevant compound for environmental and toxicological research, focusing on the treatment of dye-containing wastewater and the assessment of ecological impact . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

12236-20-3

Molecular Formula

C2H3D2NO2

Synonyms

Disperse red 125

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Elucidation for Disperse Red 125

Classical and Contemporary Synthetic Routes to Disperse Red 125

The industrial production of azo disperse dyes, including those structurally similar to this compound, predominantly relies on a well-established two-stage reaction sequence: diazotization followed by an azo coupling reaction. jchemrev.comjchemrev.com This method is valued for its simplicity and versatility, allowing for a vast array of colors to be produced by varying the precursor molecules. jchemrev.com

The synthesis of an azo dye begins with the diazotization of a primary aromatic amine, referred to as the diazo component. jchemrev.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). jchemrev.comrsc.org The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these intermediates can be unstable and potentially explosive if isolated. scispace.com The diazonium salt (Ar-N₂⁺) is a highly reactive electrophile. jchemrev.com

The second stage is the azo coupling, an electrophilic aromatic substitution reaction. scispace.com The diazonium salt is reacted with an electron-rich nucleophilic compound, known as the coupling component. jchemrev.com Coupling components can include phenols, aromatic amines, or derivatives of β-ketoacids. jchemrev.com For the synthesis of disperse dyes, the coupling component is often a substituted aniline (B41778) or naphthol derivative. The specific choice of the diazo and coupling components determines the final structure and, consequently, the color and application properties of the dye. mdpi.com The azo group is formed when the diazonium cation attacks the electron-rich aromatic ring of the coupling component. jchemrev.com The reaction conditions, particularly pH, are critical during this step. When coupling with phenols, the reaction is carried out in a weakly alkaline solution to form the more reactive phenoxide ion. scispace.com Conversely, coupling with aromatic amines requires mildly acidic conditions. scispace.com

Maximizing the yield and purity of disperse dyes is a primary objective in both laboratory and industrial settings. Several parameters must be carefully controlled to minimize the formation of by-products. mdpi.com

Key optimization parameters include:

Temperature: Strict temperature control at 0–5 °C during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. mdpi.commdpi.com

pH Control: The pH of the reaction medium must be optimized for the coupling step. For amine coupling components, a slightly acidic environment is necessary, while phenolic couplers require an alkaline medium. scispace.commdpi.com This ensures the coupling component is in its most reactive form without deactivating the diazonium salt.

Stoichiometry: The molar ratio of reactants, particularly the amount of sodium nitrite, must be precise. An excess can lead to the formation of unwanted triazenes or react with the coupling agent, reducing the purity of the final product. semanticscholar.org

Purification: After synthesis, the crude dye precipitate is filtered, washed, and often purified through recrystallization from a suitable solvent, such as acetone (B3395972) or ethanol, to remove impurities. mdpi.comsci-hub.se Thin-layer chromatography (TLC) is commonly used to monitor the purity of the synthesized dye. mdpi.com

Research on various disperse red azo dyes has shown that modifications to the chemical structure, such as the length of alkyl chains or the position of functional groups, can significantly impact synthesis and performance. mdpi.com These structural adjustments are a key strategy for fine-tuning the properties of the final dye product.

Table 1: General Parameters for Laboratory Synthesis Optimization of Azo Disperse Dyes

Parameter Condition/Control Measure Rationale Citation
Diazotization Temperature 0–5 °C Increases the stability of the diazonium salt intermediate. mdpi.commdpi.com
Coupling pH Mildly acidic for amines, alkaline for phenols Maximizes the nucleophilicity of the coupling component. scispace.com
Reactant Molarity Precise control of sodium nitrite Avoids the formation of by-products like triazenes. semanticscholar.org
Reaction Monitoring Starch iodide paper, TLC Ensures reaction completion and checks for excess nitrous acid or product impurities. mdpi.comsci-hub.se
Post-Synthesis Purification Recrystallization, Washing Removes unreacted starting materials and by-products to achieve high purity. mdpi.comsci-hub.se

Novel Approaches and Sustainable Synthesis Paradigms for this compound Analogs

In response to growing environmental concerns, the chemical industry is shifting towards more sustainable manufacturing processes. This has spurred research into green synthetic routes for disperse dyes, aiming to reduce waste, energy consumption, and the use of hazardous substances. scispace.com

Several green chemistry principles are being applied to the synthesis of disperse dyes. One notable advancement is the use of microwave-assisted synthesis. mdpi.com This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comsemanticscholar.org

Another significant area of development is the use of environmentally benign solvent systems. Supercritical carbon dioxide (sc-CO₂) has emerged as a promising alternative to water in dyeing processes. mdpi.com As a medium for synthesis, sc-CO₂ offers benefits such as easy separation from the product and reduced wastewater generation. researchgate.net Research has explored the synthesis of reactive disperse dyes for application in sc-CO₂, demonstrating the potential for waterless dyeing technologies. researchgate.netresearchgate.net

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of dye synthesis. In the context of azo coupling, phase transfer catalysis (PTC) has been shown to improve reaction yields. scispace.com This method is particularly useful for reactions involving immiscible aqueous and organic phases. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the diazonium ion from the aqueous phase to the organic phase where the coupling component is dissolved. scispace.com

A variation known as reversed phase transfer catalysis (RPTC) has also been applied to the synthesis of red azo pigments. researchgate.net In this approach, a catalyst like sodium dodecylsulfate transfers the aryldiazonium cation into an organic phase to react with the coupling component, increasing the reaction speed and yielding products of good purity. researchgate.net The development of novel catalysts remains an active area of research, aiming to create more efficient and environmentally friendly synthetic pathways for disperse dyes.

Advanced Molecular Characterization and Electronic Structure of Disperse Red 125

High-Resolution Spectroscopic Analysis for Structural Elucidation

The precise determination of a molecule's three-dimensional structure and the connectivity of its atoms is foundational to understanding its properties. For complex organic molecules like Disperse Red 125, a suite of high-resolution spectroscopic techniques is employed to achieve unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by mapping the carbon and proton frameworks. uobasrah.edu.iq For a molecule such as this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. careerendeavour.com The number of signals in the spectrum indicates the number of chemically non-equivalent nuclei, while the chemical shift provides clues about the electronic environment and neighboring functional groups. uobasrah.edu.iqcareerendeavour.com

To resolve spectral overlap and definitively assign each signal, multi-dimensional NMR techniques are crucial. acs.orgnih.gov

Correlation Spectroscopy (COSY): This 2D technique identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). researchgate.net

By combining these techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the molecular structure of the dye.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Representative Azo Dye Structure. This table presents typical chemical shift ranges expected for the structural motifs found in this compound, based on data from analogous compounds. dergipark.org.trresearchgate.net

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons (C-H)6.8 - 8.5110 - 140
Aromatic Carbons (C-N, C-C)-125 - 155
Aliphatic Protons (-N(CH₃)₂)~3.1-
Aliphatic Carbons (-N(CH₃)₂)-~40
Carbonyl Carbon (C=O)-160 - 220

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly effective for identifying the specific functional groups present in a molecule, as each group exhibits characteristic absorption or scattering frequencies. su.semdpi.com FTIR and Raman are complementary; some vibrations that are strong in FTIR may be weak or silent in Raman, and vice-versa. nih.gov

For this compound, key functional groups that can be identified include:

Azo group (-N=N-): The N=N stretching vibration gives rise to a characteristic band.

Aromatic rings: C-H stretching and C=C in-ring vibrations are readily identifiable.

Amine group (C-N): The stretching vibrations of the C-N bonds can be observed.

Other substituents: Any other functional groups, such as carbonyls or nitro groups common in dyes, would show strong, characteristic peaks.

These techniques provide a molecular "fingerprint" that confirms the presence of essential structural components and can also offer insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups in Azo Dyes. This table shows typical frequency ranges for the main functional groups expected in this compound.

Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)
Aromatic C-H StretchFTIR/Raman3000 - 3100
C=C Aromatic Ring StretchFTIR/Raman1450 - 1600
Azo N=N StretchRaman1400 - 1450
C-N StretchFTIR/Raman1250 - 1350
Carbonyl C=O StretchFTIR1650 - 1750

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu High-resolution mass spectrometry (HRMS) can determine the mass of a compound with extremely high precision, allowing for the calculation of its exact elemental formula. This is a critical step in confirming the molecular identity of a newly synthesized or unknown compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. nih.gov In this process, the ionized molecule is isolated and then broken apart through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. epa.gov The fragmentation pattern is highly specific to the molecule's structure and provides a roadmap of its chemical bonds. nih.govmdpi.com For an azo dye, characteristic fragmentation pathways often involve the cleavage of the azo bond (-N=N-) and the bonds adjacent to the amine nitrogen. miamioh.edu Studying these pathways provides definitive structural confirmation and can be used to differentiate between isomers.

Table 3: Example Fragmentation Pattern for a Similar Azo Dye (Disperse Red 1) using ESI-QTOF-MS. The fragmentation of Disperse Red 1 provides a model for the type of data obtained for azo dyes. The parent ion [M+H]⁺ is fragmented, and the resulting masses reveal structural components. massbank.jp

m/z (Daltons)Proposed Fragment FormulaDescription of Neutral Loss
315.1452[C₁₆H₁₉N₄O₃]⁺Parent Ion [M+H]⁺
284.1292[C₁₆H₁₆N₃O₂]⁺Loss of CH₅O
135.0811[C₈H₁₁N₂]⁺Cleavage at azo bond
121.0651[C₇H₉N₂]⁺Further fragmentation of amine portion

Quantum Chemical Investigations of Electronic Configuration and Molecular Orbitals

Quantum chemical calculations provide deep insights into the electronic properties of molecules, which are difficult to probe experimentally. These computational methods are essential for understanding the origin of a dye's color and predicting its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com By performing a geometry optimization, DFT can predict the most stable three-dimensional arrangement of atoms in the ground state. acs.org This provides crucial data such as bond lengths, bond angles, and dihedral angles. For azo dyes, DFT calculations can confirm the planarity of the molecule and the trans configuration of the azo bridge, which are critical for its chromophoric properties. dergipark.org.tr

Furthermore, DFT calculations map the distribution of electron density, highlighting which parts of the molecule are electron-rich or electron-poor. This information is key to understanding the molecule's reactivity and its interaction with other molecules. csir.co.zaresearchgate.net

Table 4: Representative Calculated vs. Experimental Geometrical Parameters for an Azo Dye. DFT calculations, often using the B3LYP functional, can accurately predict molecular geometries. dergipark.org.tr

ParameterCalculation MethodCalculated ValueExperimental (X-ray)
N=N Bond Length (Å)B3LYP/6-31+G(d,p)1.2661.256
C-N (Azo) Bond Length (Å)B3LYP/6-31+G(d,p)1.4001.408
C-N (Amine) Bond Length (Å)B3LYP/6-31+G(d,p)1.4161.426
C3–N1–N2–C7 Dihedral Angle (°)B3LYP/6-31+G(d,p)-180.0-178.8

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules. mpg.deworldscientific.comrsc.org This is particularly important for dyes, as the absorption of light involves the transition of an electron from a ground state orbital to an excited state orbital.

TD-DFT can accurately predict the electronic absorption spectrum (UV-Vis) of a molecule. aip.orgacs.org The calculations identify the energies of electronic transitions and their probabilities (oscillator strengths). researchgate.netnih.gov The most intense transition typically corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between these orbitals (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. rsc.orgresearchgate.net For push-pull systems like many azo dyes, the HOMO is often located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, and the electronic transition is described as an intramolecular charge transfer (ICT).

Table 5: Comparison of Experimental and TD-DFT Calculated Electronic Absorption Data for a Representative Azo Dye. This table demonstrates the accuracy of TD-DFT in predicting the UV-Vis absorption properties. dergipark.org.tr

SolventExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Calculated Oscillator Strength (f)Main Orbital Contribution
DMSO4604550.98HOMO -> LUMO (98%)
Chloroform4464411.01HOMO -> LUMO (98%)
Cyclohexane4374291.05HOMO -> LUMO (98%)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental framework in quantum chemistry for predicting and explaining the chemical reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. tandfonline.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. tandfonline.comepstem.net The energy and spatial distribution of these frontier orbitals are crucial in governing the molecule's reactivity, electronic properties, and kinetic stability. nih.govelectrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and higher polarizability. epstem.netnih.gov Conversely, a large HOMO-LUMO gap is characteristic of a stable and less reactive molecule. epstem.net

For disperse dyes, such as those in the anthraquinone (B42736) class, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting moieties. tandfonline.comkci.go.kr In many anthraquinone dyes, electron density in the HOMO state is concentrated around the central quinone ring and any electron-donating substituent groups. kci.go.kr Upon excitation, this electron density moves to the LUMO state, which is often distributed across the entire anthraquinone structure or electron-withdrawing groups. kci.go.kr This intramolecular charge transfer (ICT) from a donor to an acceptor group is responsible for the characteristic color of these dyes.

While specific computational data for this compound is not publicly available, the following table presents representative FMO energy values from computational studies on similar anthraquinone and azo disperse dyes to illustrate the typical energy ranges.

CompoundTypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Disperse Violet 1Anthraquinone-4.866-3.5041.362 kci.go.kr
Disperse Red 1Azo-5.220-3.8551.365 kci.go.kr
AlizarinAnthraquinone--3.13 icm.edu.plresearchgate.net

Based on the energies of the frontier orbitals, a set of global chemical reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netdergipark.org.tr These quantum chemical parameters provide insight into the stability and chemical behavior of the dye molecule. nih.govemerald.com

Ionization Potential (I) and Electron Affinity (A) : Using Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity as the negative of the LUMO energy (A ≈ -ELUMO). dergipark.org.tr

Electronegativity (χ) : This describes the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential. epstem.netdergipark.org.tr

Chemical Potential (μ) : This represents the escaping tendency of an electron from a stable system. It is the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. dergipark.org.tr

Chemical Hardness (η) : This parameter measures the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. colab.ws It is calculated as η = (ELUMO - EHOMO) / 2. dergipark.org.tr

Global Softness (S) : The reciprocal of chemical hardness (S = 1 / 2η), softness indicates how easily a molecule can undergo electronic changes. dergipark.org.trresearchgate.net A higher softness value correlates with higher reactivity. emerald.com

Electrophilicity Index (ω) : This global reactivity index quantifies the energy-lowering of a chemical species when it accepts additional electronic charge from the environment. colab.ws It is a measure of the propensity of a species to accept electrons and is defined as ω = μ² / 2η. dergipark.org.trresearchgate.net

The following table presents the calculated reactivity descriptors for the representative disperse dyes, derived from the computational data in the previous table.

ParameterFormulaDisperse Violet 1Disperse Red 1
Ionization Potential (I) (eV)-EHOMO4.8665.220
Electron Affinity (A) (eV)-ELUMO3.5043.855
Electronegativity (χ) (eV)-(EHOMO + ELUMO)/24.1854.538
Chemical Hardness (η) (eV)(ELUMO - EHOMO)/20.6810.683
Global Softness (S) (eV-1)1/(2η)0.7340.732
Electrophilicity Index (ω) (eV)μ²/2η12.8615.08

These descriptors indicate that a molecule like this compound, as an anthraquinone dye, would possess a specific reactivity profile. A relatively high electrophilicity index suggests a strong capacity to act as an electrophile, facilitating its interaction with nucleophilic sites on textile fibers during the dyeing process. researchgate.net The chemical hardness and softness values provide a measure of the dye's polarizability and its readiness to react. emerald.comresearchgate.net

Photophysical and Spectroscopic Properties of Disperse Red 125 in Diverse Media

Absorption and Emission Spectroscopy: Theoretical Underpinnings and Experimental Observation

The absorption and emission properties of disperse dyes, such as Disperse Red 125, are fundamentally governed by their molecular structure, specifically the chromophore and auxochrome groups. As a member of the azo class of dyes, the characteristic color of this compound arises from the presence of one or more azo groups (–N=N–) which act as the primary chromophore. This group, in conjunction with conjugated aromatic systems like benzene (B151609) or naphthalene (B1677914) rings, creates an extended π-electron system.

The interaction of this system with electromagnetic radiation in the ultraviolet-visible region leads to electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital, typically a π (bonding) orbital or an n (non-bonding) orbital, to a higher energy π* (antibonding) orbital. For azo dyes, the most significant transitions are the π → π* and the weaker, longer-wavelength n → π* transitions. The intense colors characteristic of these dyes are usually attributed to the π → π* transition, which for many red azo dyes falls within the blue-green region of the visible spectrum, leading to the perception of red color.

Following absorption of a photon and excitation to a higher electronic state, the molecule can relax back to the ground state through several pathways. One such pathway is fluorescence, the emission of a photon. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. However, many azo dyes are known to be weakly fluorescent or non-fluorescent. This is because the excited state energy is often efficiently dissipated through non-radiative pathways, such as internal conversion and intersystem crossing, or through rapid photoisomerization (e.g., trans-cis isomerization) around the azo bond.

Experimental observations for disperse dyes are typically conducted using UV-Vis spectrophotometry for absorption and spectrofluorometry for emission studies. While specific experimental spectra for this compound are not widely available in published literature, the general behavior of similar red disperse azo dyes involves a primary absorption band in the 400-550 nm region. The exact position and intensity of this band are highly sensitive to the molecular environment.

Solvent Effects on Absorption and Emission Maxima: Solvatochromism

Solvatochromism describes the change in the color of a solute when dissolved in different solvents, which is observed spectroscopically as a shift in the absorption or emission maxima (λmax). wikipedia.org This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule. wikipedia.org The polarity of the solvent, its refractive index, and its ability to form hydrogen bonds are key factors that influence these interactions. wikipedia.org

The effect can be categorized as:

Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvent molecules.

Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. This happens when the ground state is more polar than the excited state and is thus preferentially stabilized by polar solvents.

Azo disperse dyes often exhibit positive solvatochromism due to an increase in their dipole moment upon electronic excitation. While comprehensive data for this compound is limited, studies on related disperse dyes show significant solvatochromic shifts. For instance, the solubility of a related compound, Solvent Red 125 (CAS No. 71566-55-7), has been documented in various polar solvents, indicating strong solvent-solute interactions that would likely manifest as solvatochromism. pylamdyes.com

Table 1: Solubility of Solvent Red 125 in Various Solvents

SolventSolubility (g/L)
Ethanol~300
Ethoxypropanol~700
Isopropanol<10
Methanol~25
MEK (Methyl Ethyl Ketone)~900
MIBK (Methyl Isobutyl Ketone)~600
Acetone (B3395972)~300
Butyl Acetate<10
Ethyl Acetate<50
Methoxypropyl Acetate~400

This table is based on data for Solvent Red 125, a related compound, and is intended to illustrate the range of interactions with different media. pylamdyes.com

Aggregation Behavior and Its Spectroscopic Signatures

In solution, particularly in aqueous or highly polar media and at higher concentrations, dye molecules have a tendency to self-associate into dimers and higher-order aggregates. mdpi.com This aggregation is driven by intermolecular forces such as van der Waals forces and π-π stacking between the aromatic systems of the dye molecules. atto-tec.com

Aggregation significantly alters the photophysical properties of the dye, leading to distinct changes in the absorption spectrum. These changes are explained by exciton (B1674681) theory, which describes the coupling of the transition dipoles of the interacting monomer units. Two primary types of aggregates are identified by their spectroscopic signatures:

H-aggregates (Hypsochromically shifted): Characterized by a new absorption band that is blue-shifted relative to the monomer absorption band. This typically occurs when the dye molecules are arranged in a parallel, face-to-face orientation.

J-aggregates (Bathochromically shifted): Exhibit a sharp, intense absorption band that is red-shifted compared to the monomer. This arrangement usually corresponds to a head-to-tail alignment of the dye molecules. atto-tec.com

The formation of aggregates often leads to a decrease in fluorescence intensity, a phenomenon known as quenching. Disperse dyes, due to their limited water solubility, are particularly prone to aggregation in aqueous environments. The extent of aggregation is influenced by factors such as dye concentration, temperature, solvent composition, and the presence of electrolytes or surfactants. researchgate.netnih.gov For example, increasing the concentration of a dye or adding salt can promote aggregation, while increasing the temperature or adding certain organic solvents can favor the monomeric form. nih.gov

Photodegradation Mechanisms and Quantum Yield Studies in Controlled Environments

Photodegradation refers to the irreversible decomposition of a dye molecule upon exposure to light, leading to a loss of color (photofading). For azo dyes, this process is of significant interest as it determines their lightfastness. The degradation can occur through various mechanisms, including photo-oxidation and photo-reduction, often involving reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or hydroxyl radicals (•OH).

In controlled environments, photodegradation is often studied using photocatalysts like titanium dioxide (TiO₂) or cerium iron oxide (CeFeO₃), which generate highly reactive species under irradiation. nih.govscholarsresearchlibrary.com The general mechanism involves the excitation of the photocatalyst by light, creating an electron-hole pair. The hole can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of attacking the dye molecule. scholarsresearchlibrary.com The primary sites of attack on an azo dye molecule are the azo linkage and the aromatic rings. Cleavage of the azo bond is a common initial step in the degradation pathway. nih.gov

Identification of Primary Photoproducts and Reaction Pathways

The photodegradation of an azo dye is a complex process that proceeds through several intermediate steps, ultimately leading to the mineralization of the dye into simpler, colorless compounds such as carbon dioxide, water, and inorganic ions.

The initial and most critical step in the degradation of azo dyes is often the cleavage of the –N=N– bond. This can occur through either an oxidative or reductive pathway.

Oxidative Pathway: In the presence of powerful oxidizing agents like hydroxyl radicals, the azo bond can be attacked, leading to its cleavage. Additionally, the aromatic rings of the dye molecule are susceptible to hydroxylation, followed by ring-opening reactions. nih.gov

Reductive Pathway: Under anaerobic conditions or in the presence of a suitable reducing agent, the azo bond can be reduced, breaking the molecule into two aromatic amine fragments.

For a typical red disperse azo dye, the degradation pathway initiated by hydroxyl radicals would involve:

Attack of •OH radicals on the aromatic rings and the azo linkage.

Cleavage of the azo bond, forming smaller aromatic intermediates like substituted anilines and phenols.

Further oxidation and opening of these aromatic rings to form aliphatic acids (e.g., carboxylic acids).

Complete mineralization of these aliphatic intermediates into CO₂, H₂O, and inorganic ions (e.g., nitrate, sulfate).

Studies on the degradation of similar dyes, like Disperse Red 1, have identified that intermediates can be formed through both the addition of hydroxyl radicals to the benzene ring and the cleavage of the azo bond. nih.gov

Influence of Environmental Factors on Photostability

The rate and mechanism of photodegradation of this compound are significantly influenced by various environmental factors.

pH: The pH of the solution can affect the surface charge of both the dye molecule and any photocatalyst present, influencing the adsorption of the dye onto the catalyst surface. For many azo dye degradation processes using metal oxide photocatalysts, there is an optimal pH at which the degradation rate is maximized. For instance, in the degradation of Disperse Red 167, the optimal pH was found to be 8. scholarsresearchlibrary.com An increase in pH can lead to a higher concentration of hydroxide ions (OH⁻), which are precursors to the highly reactive hydroxyl radicals (•OH), thereby enhancing the degradation rate up to a certain point. scholarsresearchlibrary.com

Presence of Other Substances:

Surfactants: The presence of surfactants can have a dual effect. At concentrations near the critical micelle concentration, they can enhance dye solubility and facilitate interaction with photocatalysts. However, at higher concentrations, surfactants can form micelles that encapsulate the dye molecules, shielding them from reactive species like hydroxyl radicals and hindering degradation. nih.gov

Inorganic Salts: Additives such as NaCl, Na₂SO₄, and Na₂CO₃ can influence the degradation process by interacting with the catalyst surface or scavenging reactive species, with the final outcome being either positive or negative depending on the specific conditions and catalyst used. nih.gov

Oxidizing Agents: The addition of agents like hydrogen peroxide (H₂O₂) can sometimes accelerate photodegradation by acting as an additional source of hydroxyl radicals.

Catalyst Concentration: In photocatalytic degradation, the rate of reaction generally increases with the amount of catalyst up to an optimal level. Beyond this point, the reaction rate may plateau or even decrease due to light scattering and agglomeration of catalyst particles, which reduces the effective surface area. scholarsresearchlibrary.com

Environmental Transformation and Degradation Pathways of Disperse Red 125

Advanced Oxidation Processes (AOPs) for Disperse Red 125 Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds from water and wastewater. ijcce.ac.ir These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful substances. ijcce.ac.iropenbiotechnologyjournal.com AOPs encompass a variety of technologies, including photocatalytic degradation, electrochemical oxidation, and ozonation, all of which have been investigated for the degradation of dyes like this compound. ijcce.ac.irnih.gov

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), and a light source (e.g., UV or visible light) to generate oxidizing species. mdpi.comresearchgate.net TiO₂ is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxic nature. mdpi.com When TiO₂ is irradiated with light of sufficient energy, an electron-hole pair is generated. The hole can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while the electron can reduce oxygen to form superoxide (B77818) radical anions (O₂⁻•), both of which are key species in the degradation of organic pollutants. mdpi.com

Recent research has focused on enhancing the photocatalytic efficiency of TiO₂ by modifying its structure or combining it with other materials. For instance, creating red TiO₂ with abundant oxygen vacancies and Ti³⁺ has been shown to narrow the bandgap, leading to excellent visible light absorption and enhanced photocatalytic activity. acs.org

Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst. researchgate.net Combining g-C₃N₄ with TiO₂ to form a heterojunction nanocomposite can significantly improve photocatalytic performance. nih.govresearchgate.net This is attributed to enhanced visible light absorption and the formation of an S-scheme or Z-scheme heterojunction that promotes efficient separation of charge carriers, thereby increasing the generation of reactive oxygen species. researchgate.netmdpi.com In such systems, superoxide and hydroxyl radicals are often identified as the key active species responsible for the degradation of organic molecules. nih.gov The stability and reusability of these nanocomposites make them promising for practical applications in wastewater treatment. researchgate.net

A study on the photocatalytic degradation of C.I. Disperse Red 73, a structurally related dye, using TiO₂ showed that the process is influenced by factors such as initial dye concentration. mdpi.com Higher dye concentrations can lead to decreased degradation rates due to the absorption of UV light by the dye molecules themselves, which hinders the activation of the TiO₂ particles. mdpi.com

Electrochemical Oxidation is an AOP that involves the generation of hydroxyl radicals on the surface of an anode through the direct oxidation of water. ijcce.ac.ir This process can lead to the complete mineralization of organic pollutants to CO₂, water, and inorganic salts. mdpi.com The effectiveness of electrochemical oxidation depends on several factors, including the anode material, current density, and the initial concentration of the pollutant. ijcce.ac.ir Studies on various dyes have shown that the degradation kinetics often follow a pseudo-first-order model. ijcce.ac.ir The degradation products identified through techniques like GC-MS often include oxidized aromatic compounds, indicating the breakdown of the original dye structure. mdpi.com For instance, the electrochemical oxidation of Disperse Red 1 has been studied using Ti/TiO₂ nanotubular array electrodes, demonstrating complete decolorization. uclm.es

Ozonation is another powerful AOP that utilizes ozone (O₃), a strong oxidant, to break down complex organic molecules. thaiscience.info The reaction can proceed through direct reaction with molecular ozone or via an indirect pathway involving hydroxyl radicals generated from ozone decomposition, particularly at higher pH values. thaiscience.infopjoes.com The kinetics of dye ozonation are often pseudo-first-order with respect to the dye concentration. redalyc.org The efficiency of color removal and the reaction rate are influenced by parameters such as pH, initial dye concentration, and ozone dosage. pjoes.comredalyc.org For example, in the ozonation of other red azo dyes, maximum removal efficiency was achieved at alkaline pH. redalyc.org While ozonation is highly effective for decolorization, it may result in low removal of Chemical Oxygen Demand (COD), and the formation of byproducts is a key consideration. researchgate.netpublisherspanel.com

Table 1: Comparison of AOPs for Dye Degradation

Feature Photocatalytic Degradation Electrochemical Oxidation Ozonation
Primary Oxidant Hydroxyl radicals (•OH), Superoxide radicals (O₂⁻•) Surface-generated hydroxyl radicals (•OH) Molecular ozone (O₃), Hydroxyl radicals (•OH)
Catalyst/Reagent Semiconductor (e.g., TiO₂, g-C₃N₄) Anode material (e.g., Ti/IrO₂/RuO₂) Ozone gas
Energy Source Light (UV/Visible) Electricity Electricity (for ozone generation)
Typical Kinetics Pseudo-first-order Pseudo-first-order Pseudo-first-order
Key Byproducts Smaller organic acids, CO₂, H₂O Oxidized aromatic compounds, CO₂, H₂O Cleaved aromatic rings, smaller organic acids

Biodegradation Studies and Microbial Biotransformation of this compound

Biodegradation offers an eco-friendly and cost-effective alternative for the treatment of dye-contaminated wastewater. openbiotechnologyjournal.com This process relies on the metabolic activities of microorganisms, such as bacteria, fungi, and algae, to break down complex dye molecules. nih.gov

The biodegradation of azo dyes like this compound typically involves a two-stage process combining anaerobic and aerobic conditions for complete mineralization. openbiotechnologyjournal.com

Under anaerobic conditions , the primary step is the reductive cleavage of the azo bond (–N=N–), which is responsible for the color of the dye. envirobiotechjournals.comtandfonline.com This process is carried out by non-specific enzymes called azoreductases and results in the formation of colorless, but potentially toxic and mutagenic, aromatic amines. envirobiotechjournals.commdpi.com The azo dye acts as the terminal electron acceptor in this reductive process. envirobiotechjournals.com

Following the anaerobic stage, an aerobic treatment is necessary to degrade the resulting aromatic amines. openbiotechnologyjournal.com Aerobic bacteria can utilize these amines as a source of carbon and energy, breaking them down into simpler, non-toxic compounds like carbon dioxide and water. tandfonline.commdpi.com This sequential anaerobic-aerobic process is crucial because the initial azo dye is often resistant to aerobic degradation, while the aromatic amine intermediates may not be degraded under anaerobic conditions. openbiotechnologyjournal.comnih.gov Studies have shown that alternating anaerobic and aerobic cycles can achieve very high decolorization and degradation rates for disperse dyes. hspublishing.org The degradation of related disperse dyes has been shown to produce various aromatic amine metabolites. researchgate.net

The efficiency of biodegradation is highly dependent on the microorganisms and their enzymatic systems. While pure microbial strains have been studied, microbial consortia often exhibit superior performance due to the synergistic metabolic activities of different species. mdpi.com A consortium can degrade complex dye mixtures more effectively than single strains. mdpi.com

A study investigating the degradation of Disperse Red using a rhizosphere bacterial consortium identified organisms from the genera Pseudomonas, Lysinibacillus, and Citrobacter. hspublishing.org The specific isolates were confirmed as Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.org This consortium demonstrated high degradation efficiency, particularly under sequential anaerobic and aerobic conditions. hspublishing.org

The key enzymes involved in the initial and crucial step of azo dye biodegradation are azoreductases . mdpi.comfrontiersin.org These enzymes catalyze the reductive cleavage of the azo bond, requiring reducing equivalents like NADH. mdpi.com Azoreductases can be located in the cytoplasm or on the cell membrane. mdpi.com In addition to azoreductases, other enzymes such as laccases , lignin peroxidases , and NADH-DCIP reductase can also play a role in the degradation process, particularly in the subsequent aerobic breakdown of aromatic intermediates. mdpi.com

Table 2: Microbial Degradation of Disperse Red Dyes

Condition Process Key Enzymes Result Reference
Anaerobic Reductive cleavage of azo bond Azoreductases Formation of aromatic amines envirobiotechjournals.com
Aerobic Degradation of aromatic amines Oxidases, Peroxidases Mineralization to CO₂, H₂O, etc. openbiotechnologyjournal.com
Sequential Anaerobic/Aerobic Decolorization and Degradation Azoreductases, Oxidases High removal efficiency (e.g., 98.47%) hspublishing.org

Adsorption and Sorption Mechanisms on Advanced Materials

Adsorption is a physical process where dye molecules accumulate on the surface of a solid material, known as an adsorbent. iwaponline.com This method is widely used for color removal from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. iwaponline.com Unlike degradation processes, adsorption transfers the pollutant from the liquid phase to the solid phase without necessarily breaking it down. envirobiotechjournals.com

The mechanisms of sorption are complex and can include physical adsorption (e.g., van der Waals forces), chemical adsorption (chemisorption, involving chemical bonds), ion exchange, and surface precipitation. mdpi.comresearchgate.net The specific mechanism depends on the properties of both the dye molecule (the adsorbate) and the adsorbent material. mdpi.comresearchgate.net Key factors influencing adsorption include pH, temperature, contact time, initial dye concentration, and the surface area and chemistry of the adsorbent. iwaponline.comresearchgate.net

A variety of advanced materials have been explored for the adsorption of dyes, including:

Nanomaterials: Offer high surface area-to-volume ratios. iwaponline.com

Metal Oxides: Can be effective for dye removal. iwaponline.com

Biomaterials: Include natural clays, agricultural wastes, and chitosan, which are often low-cost options. iwaponline.comdergipark.org.tr

Porous Materials: Such as activated carbon and zeolites, are known for their high adsorption capacities. iwaponline.com

For disperse dyes, which have low water solubility, sorption onto materials is a particularly relevant removal pathway. openbiotechnologyjournal.com The kinetics of adsorption are often described by models such as the pseudo-first-order and pseudo-second-order models, which help in understanding the rate-limiting steps of the process. dergipark.org.tr Adsorption isotherms, like the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the dye concentration in solution and the amount adsorbed on the material. dergipark.org.tr

Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Data

A comprehensive review of available scientific literature reveals a significant scarcity of research focused specifically on the chemical compound this compound. While extensive research exists on the environmental transformation, degradation, and adsorption of other disperse dyes and azo dyes, detailed studies concerning this compound are not sufficiently available to construct a scientifically accurate and thorough article as requested.

The user's request specified a detailed article structured around the environmental transformation and degradation pathways of this compound, with a precise focus on:

Surface Interactions and Mechanistic Insights into Dye-Sorbent Binding

This required in-depth data on how this compound interacts with new adsorbent materials, including mathematical models (like Langmuir and Freundlich isotherms) that describe the adsorption equilibrium, and kinetic models (such as pseudo-first-order and pseudo-second-order) that detail the rate of adsorption. Furthermore, a mechanistic understanding of the binding forces—like electrostatic interactions, hydrogen bonding, or van der Waals forces—between the dye and sorbent surfaces was requested.

Despite extensive searches using the compound's name, its chemical formula 3-((4-((4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile, and its CAS number (43047-23-6), no dedicated studies providing this specific information for this compound could be located. The available literature tends to focus on more commonly used or studied disperse dyes, such as Disperse Red 1, Disperse Red 60, or Disperse Orange 25. scirp.orgdocsdrive.com

While general principles of disperse dye adsorption are well-documented, applying these findings directly to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. Adsorption behavior is highly specific to the chemical structure of both the dye (the adsorbate) and the adsorbent material. frontiersin.org Factors such as molecular size, polarity, and the specific functional groups on the this compound molecule would uniquely influence its interaction with any given sorbent. nih.gov

Due to the strict instruction to focus solely on this compound and the lack of specific research data, it is not possible to generate the requested article with the required level of detail and scientific rigor.

Advanced Analytical Methodologies for Research on Disperse Red 125 and Its Derivatives

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental in the analysis of disperse dyes like Disperse Red 125. They allow for the effective separation of the target analyte from impurities, other dyes, and matrix components, which is a prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. When coupled with advanced detectors such as a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS), HPLC provides a powerful tool for both quantification and structural elucidation.

Research Findings:

HPLC methods, particularly in reversed-phase mode, are widely used for the analysis of disperse azo dyes. clu-in.orgepa.govhubspotusercontent00.net For instance, EPA Method 8321B outlines the use of HPLC coupled with a thermospray-mass spectrometer (TS-MS) and a UV detector for determining a range of solvent-extractable nonvolatile compounds, including several disperse azo dyes. epa.govhubspotusercontent00.net

HPLC-DAD: A Diode Array Detector allows for the acquisition of the entire UV-Vis spectrum for each peak in the chromatogram. This is particularly useful for identifying dyes based on their characteristic absorption spectra. Studies on similar disperse dyes have utilized HPLC-DAD for the analysis of the dye and its degradation products. psu.edu The analysis of oxidation and reduction products of Disperse Red 1, a structurally related dye, was successfully carried out using HPLC-DAD, which allowed for the monitoring of the disappearance of the parent dye and the appearance of new products. psu.edu

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry offers exceptional sensitivity and selectivity. This technique is invaluable for identifying unknown degradation products and for trace-level quantification in complex matrices. mdpi.com In forensic analysis, HPLC-MS/MS has been used to identify disperse dyes, including Disperse Red 1, extracted from single textile fibers. mdpi.com The high sensitivity of this method allows for the analysis of minute amounts of dye, with limits of detection (LOD) for some disperse dyes reaching the low ng/mL range. mdpi.com For the analysis of Disperse Red 1, the limit of detection can be as low as 180 pg when using selected reaction monitoring (SRM) mode. clu-in.org

A typical HPLC method for disperse dyes involves a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. psu.edumdpi.com

Table 1: HPLC-DAD-MS/MS Parameters for Analysis of Related Disperse Dyes

ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) psu.edu
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water, often with additives like formic acid or ammonium (B1175870) acetate mdpi.com
Flow Rate0.2 - 1.0 mL/min mdpi.com
DAD WavelengthFull spectrum scan (e.g., 190-600 nm) for peak purity and identification mdpi.com
MS IonizationElectrospray Ionization (ESI) or Thermospray (TS) clu-in.orgwaters.com
MS Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity mdpi.com

While this compound itself is not volatile enough for direct GC analysis, its degradation can lead to the formation of smaller, more volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of these volatile degradation products.

Research Findings:

GC-MS has been instrumental in elucidating the degradation pathways of various azo dyes by identifying the smaller molecules formed after the breakdown of the parent dye structure. For example, in studies on the degradation of Disperse Red 1, GC-MS was used to identify products such as nitrobenzene, 4-nitro-benzamine, and 2-(ethylphenylamino)-ethanol. psu.edu Similarly, the degradation of Disperse Red F3BS was monitored using GC-MS to identify the resulting organic pollutants. researchgate.net The process typically involves extracting the degradation products from the aqueous medium with a suitable organic solvent, followed by direct injection into the GC-MS system. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries.

Table 2: Identified Volatile Degradation Products of Structurally Similar Azo Dyes by GC-MS

Parent DyeIdentified Degradation ProductReference
Disperse Red 1Nitrobenzene psu.edu
Disperse Red 14-Nitro-benzamine psu.edu
Disperse Red 12-(ethylphenylamino)-ethanol psu.edu
Disperse Red 3Bo-xylene researchgate.net
Disperse Red 3BDiisobutyl phthalate researchgate.net

Hyphenated Techniques for In-situ Monitoring of Reactions and Transformations

Hyphenated techniques that couple a separation or reaction vessel directly to a spectroscopic detector are powerful for real-time, in-situ monitoring of chemical processes. These methods provide kinetic data and can reveal transient intermediates that might be missed by offline analysis.

Online UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for monitoring the progress of degradation reactions of dyes like this compound in real-time.

Research Findings:

Online UV-Vis Spectroscopy: The degradation of colored compounds can be easily followed by monitoring the decrease in absorbance at the dye's maximum absorption wavelength (λmax). nih.gov This technique has been used to monitor the photocatalytic degradation of various dyes. mdpi.comscholarsresearchlibrary.com For instance, the degradation of Disperse Red 167 was tracked by recording UV-Vis absorption spectra at different time intervals during the electrochemical degradation process. mdpi.com The disappearance of the characteristic visible absorption band indicates the breakdown of the chromophore.

Online FTIR Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. During the degradation of this compound, the disappearance of characteristic peaks, such as the azo bond (-N=N-) stretching vibration, and the appearance of new peaks corresponding to degradation products (e.g., -OH, -COOH groups) can be monitored in real-time. mdpi.comresearchgate.net FTIR analysis was used to confirm the degradation of Disperse Red F3BS by observing changes in the functional groups after treatment. researchgate.net This allows for a deeper understanding of the transformation of the dye's molecular structure over time.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.comunl.edu It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. For neutral compounds like disperse dyes, a modification called Micellar Electrokinetic Chromatography (MEKC) or Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is employed.

Research Findings:

MEEKC has been successfully developed for the separation of disperse dyes extracted from polyester (B1180765) fibers. mdpi.comresearchgate.net In this technique, the separation medium is a microemulsion containing a surfactant (like sodium dodecyl sulfate), an oil phase, and a co-surfactant. Neutral dye molecules partition between the aqueous phase and the microemulsion droplets, allowing for their separation. The development of a MEEKC method with photodiode array detection has been reported for the analysis of nine different disperse dyes, demonstrating the technique's applicability to this class of compounds. mdpi.comresearchgate.net The addition of organic modifiers and cyclodextrins to the buffer can significantly improve the resolution and selectivity of the separation. mdpi.com This approach is highly promising for the analysis of this compound and its derivatives, particularly for differentiating it from other dyes in a mixture.

Computational Chemistry and In Silico Modeling of Disperse Red 125 Reactivity and Interactions

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of dye molecules in various environments at an atomic level. These simulations can elucidate how a dye like Disperse Red 125 interacts with solvent molecules, which is crucial for predicting its solubility and stability in different media, such as water or organic solvents used in dyeing processes. worlddyevariety.com Furthermore, MD can track the conformational dynamics of the dye molecule, revealing how its three-dimensional shape changes over time. colorfuldyes.comresearchgate.net This is particularly important for azo dyes, as their properties can be influenced by the rotation around the azo bond and other flexible parts of the molecule.

Despite the utility of this method for similar compounds, no specific studies employing molecular dynamics simulations on this compound to analyze its solvent interactions or conformational dynamics were identified. Research on other disperse dyes, however, has successfully used MD to investigate aggregation behavior and interactions with polymers like polyester (B1180765). researchgate.netalfa-chemistry.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.govchemicalbook.com These in-silico models are valuable for predicting the behavior of new or untested chemicals without the need for extensive laboratory experiments.

For environmental and industrial applications, predicting how quickly a dye will degrade and the potential byproducts is essential. QSAR models can be developed to predict the degradation kinetics (i.e., the rate of degradation) of dyes under various conditions, such as exposure to light or microorganisms. acs.org By analyzing the molecular structure, these models can identify features that make a dye more or less susceptible to degradation. While QSAR studies have been conducted for various classes of dyes to predict their removal or degradation rates, specific models and data for the degradation kinetics of this compound are not available in the reviewed literature.

The color and lightfastness of a dye are determined by its photophysical properties—how it absorbs and dissipates light energy. QSAR can be used to establish a relationship between molecular descriptors (e.g., electronic properties, size, shape) and these photophysical characteristics. sozal.com.tr For instance, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are quantum chemical descriptors often correlated with the color (wavelength of maximum absorption, λmax) of a dye. chemicalbook.com Such correlations are vital for designing new dyes with desired colors and stability. However, no published QSAR models specifically correlating the molecular descriptors of this compound with its photophysical properties could be located.

Docking Studies for Substrate-Enzyme or Dye-Material Binding (Mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mechanisms at a molecular level.

For this compound, docking studies could provide significant insights into two key areas:

Dye-Material Binding: Simulating the docking of this compound onto a polymer surface, such as polyester, would reveal the specific intermolecular forces (e.g., van der Waals forces, hydrogen bonds) responsible for its adhesion and fixation during the dyeing process. This knowledge can help optimize dyeing conditions and improve the fastness properties of the dye.

Substrate-Enzyme Binding: In the context of bioremediation, understanding how this compound binds to the active site of degradative enzymes, such as laccases or azoreductases, is crucial. Docking can identify the key amino acid residues involved in the binding and provide a mechanistic basis for the enzymatic degradation of the dye.

A review of the literature shows that while docking is a common and powerful tool for studying other azo dyes and their interactions with proteins and materials like DNA, no specific docking studies focused on this compound have been published.

Emerging Research Areas and Advanced Material Science Applications of Disperse Red 125

Integration of Disperse Red 125 in Optical and Optoelectronic Devices

The intrinsic properties of azo dyes, such as their extended π-conjugated systems, make them prime candidates for applications in optics and optoelectronics. Research into this compound and its analogs is paving the way for their use in next-generation devices.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, offering advantages such as low-cost fabrication and good performance in diffuse light conditions. mdpi.comwikipedia.org The operational principle of a DSSC relies on a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rsc.orgresearchgate.net The efficiency of a DSSC is critically dependent on the photophysical and electrochemical properties of the dye.

While extensive research has been conducted on various organic dyes for DSSCs, the specific application of this compound remains a relatively unexplored frontier. rsc.org However, the fundamental characteristics of azo dyes suggest their potential utility in this domain. For a dye to be effective in a DSSC, it must exhibit strong absorption in the visible and near-infrared regions, possess appropriate energy levels for efficient electron injection and dye regeneration, and form a stable bond with the semiconductor surface. researchgate.net

The synthesis of new disperse red azo dyes has shown that modifications to the molecular structure, such as altering side chains, can significantly impact their absorption properties and performance in applications like supercritical carbon dioxide dyeing, a concept that can be extended to optimizing dyes for DSSCs. mdpi.com Research on other disperse dyes in DSSCs has demonstrated that it is possible to tune their light-harvesting capabilities. acs.orgnih.gov The development of this compound derivatives with tailored anchoring groups (e.g., carboxylic or phosphonic acids) could facilitate strong adsorption onto the TiO₂ surface, a prerequisite for efficient charge transfer. Further investigation into the synthesis and characterization of such derivatives is warranted to fully assess the potential of this compound in the field of dye-sensitized solar cells.

Non-linear optical (NLO) materials are crucial for a range of photonic applications, including optical data storage, telecommunications, and frequency conversion. Organic chromophores, particularly those with a donor-π-acceptor (D-π-A) structure, are known to exhibit significant second-order NLO effects. The azo-benzene framework, central to the structure of this compound, provides an efficient π-bridge for intramolecular charge transfer, a key determinant of NLO activity. beilstein-journals.orgdergipark.org.tr

While direct studies on the NLO properties of this compound are limited, extensive research on the closely related Disperse Red 1 (DR1) provides valuable insights. researchgate.netoptica.orgoptica.org DR1 has been shown to exhibit a large second-order hyperpolarizability (β), a molecular property that dictates the macroscopic NLO response. optica.org When incorporated into polymer matrices and poled with an external electric field to induce a non-centrosymmetric arrangement, these chromophores can yield materials with substantial electro-optic coefficients. optica.org

For instance, studies on copolymers of Disperse Red 1 with methyl methacrylate (B99206) have allowed for a comprehensive characterization of their linear and non-linear optical properties, demonstrating the tunability of these materials. optica.org The NLO response of such materials is influenced by factors like chromophore concentration, the poling process, and the surrounding polymer matrix. eie.gr It is reasonable to infer that this compound, with its similar azo-based structure, would also exhibit significant NLO properties. The presence of different substituent groups on the this compound molecule compared to DR1 could potentially modulate its NLO response, offering a pathway for the design of new NLO materials.

Compound NLO Property Value Reference
Disperse Red 1 (in PMMA)Second Harmonic Generation (SHG)Significant response after corona poling eie.gr
Disperse Red 1 CopolymerElectro-optic coefficient (r₃₃)3.6 ± 0.3 pm/V optica.org
Styryl-based Dyesμβ valueup to 1950 × 10⁻⁴⁸ esu beilstein-journals.org

This table presents NLO data for compounds structurally related to this compound, illustrating the potential of this class of dyes.

Functionalization and Derivatization for Novel Sensing Applications

The modification of the this compound molecular structure opens up possibilities for its use in the development of advanced sensors. By introducing specific functional groups, the dye can be engineered to interact selectively with various analytes, leading to a detectable change in its optical properties.

Chemo-sensors are devices that utilize a chemical reaction to detect and quantify an analyte. Azo dyes are attractive candidates for the development of colorimetric and fluorometric sensors due to their straightforward synthesis and distinct photophysical properties. rsc.org The functionalization of this compound with appropriate receptor moieties could enable the selective detection of metal ions, anions, or neutral molecules.

For example, azo-based probes have been successfully designed for the detection of trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺. rsc.org The interaction between the metal ion and the functionalized dye can lead to a significant color change or a "turn-on" fluorescence response, allowing for naked-eye detection. nih.gov The mechanism often involves the metal ion coordinating with heteroatoms (such as N, O, or S) in the dye molecule, which in turn alters the electronic structure and, consequently, the absorption and emission spectra. mdpi.com

While specific research on this compound as a chemo-sensor is not widely reported, the principles established with other azo dyes can be applied. By incorporating chelating groups into the this compound structure, it is conceivable to create sensors for various environmentally and biologically relevant species. The synthesis of rhodanine-based azo dyes has demonstrated the potential for creating chemosensors for Fe³⁺ ions, suggesting a viable strategy for the derivatization of this compound. mdpi.com

Fluorescent probes are indispensable tools in biological and medical research, enabling the visualization of cellular processes and the detection of specific biomolecules. The development of fluorescent probes based on azo dyes is an active area of research. nih.gov The core principle involves designing a molecule that is initially non-fluorescent or weakly fluorescent, but exhibits a strong fluorescence enhancement upon interaction with a target analyte.

One common mechanism involves the use of a spirolactam ring, which keeps the probe in a non-fluorescent "closed" state. rsc.org Interaction with a target, such as a metal ion, can trigger the opening of the spirolactam ring, leading to the formation of a highly fluorescent "open" form with an extended π-conjugation system. rsc.org This "turn-on" mechanism provides a high signal-to-noise ratio, which is desirable for sensitive detection.

Another mechanism involves fluorescence quenching. For instance, paramagnetic metal ions like Fe³⁺ are known to quench the fluorescence of a fluorophore through photoinduced electron transfer or energy transfer processes. mdpi.com A probe designed to fluoresce in its free state can thus act as a "turn-off" sensor upon binding to such an ion. The functionalization of this compound with moieties that can participate in these types of interactions could lead to the development of novel fluorescent probes for various applications, including cellular imaging.

This compound in Advanced Polymeric and Nanomaterial Composites

The incorporation of organic dyes into polymer matrices and nanocomposites can lead to materials with enhanced optical, mechanical, and thermal properties. emerald.comicrc.ac.ir this compound, due to its chemical nature, can be integrated into such composites to impart specific functionalities.

The dispersion of pigments within a polymer matrix is a critical factor that influences the final properties of the composite. emerald.com Achieving a uniform dispersion is essential for consistent color and performance. emerald.com In the case of this compound, its compatibility with the polymer matrix can be improved through surface modification of the dye or the use of compatibilizers. icrc.ac.ir

Polymer composites containing azo dyes have been investigated for their photoanisotropic properties, where exposure to polarized light can induce an alignment of the dye molecules, leading to birefringence. encyclopedia.pub This effect can be enhanced by doping the material with nanoparticles, creating nanocomposites with superior optical responses. encyclopedia.pub Such materials have potential applications in holographic data storage and other photonic devices.

Furthermore, the incorporation of disperse dyes into nanospheres has been explored for applications in inkjet printing. mdpi.com By encapsulating the dye within polymer nanospheres, stable aqueous inks can be formulated for printing on both hydrophilic and hydrophobic fabrics. mdpi.com This approach could be extended to this compound, enabling its use in advanced textile applications. The interaction between the dye and the polymer nanospheres, as well as the resulting properties of the composite, can be characterized by techniques such as X-ray diffraction and differential scanning calorimetry. mdpi.com

Composite System Key Feature Potential Application Reference
Azo dye/PolymerPhotoinduced anisotropyHolographic data storage encyclopedia.pub
Disperse dye/NanospheresStable aqueous dispersionInkjet printing mdpi.com
Disperse dye/Polypropylene/NanoclayImproved dyeabilityAdvanced textiles icrc.ac.irresearchgate.net

This table summarizes the integration of disperse dyes into various composite systems and their potential applications.

Interaction Mechanisms with Polymer Matrices and Nanoparticles

The interaction between this compound and polymer matrices is primarily governed by physical and chemical mechanisms. These interactions are crucial for the effective dispersion and stability of the dye within the polymer, ultimately influencing the final properties of the material.

Physical Interactions:

Van der Waals Forces and Hydrogen Bonding: Disperse dyes, including this compound, can physically adsorb onto the surface of polymer chains through weak intermolecular forces such as van der Waals forces and hydrogen bonding. emerald.com This adsorption is a key factor in achieving compatibility between the dye and the polymer matrix. emerald.com

Chemical Interactions:

Covalent Bonding: In some applications, disperse dyes can be chemically bonded to polymer matrices through covalent bonds, forming stable polymer composites. emerald.com

Interactions with Nanoparticles:

The incorporation of nanoparticles can influence the interaction between this compound and the polymer matrix. Nanoparticles can alter the morphology and surface chemistry of the composite, potentially enhancing dye dispersion and stability. nih.gov

Surface-modified nanoparticles, for instance, with surfactants, can create tailored electrostatic interactions that prevent dye aggregation and improve interfacial adhesion with the polymer. emerald.comnanochemres.org Studies have shown that modifying magnetite nanoparticles with cetyltrimethylammonium bromide (CTAB) creates an efficient adsorbent for the removal of disperse dyes from aqueous solutions. nanochemres.org

Factors influencing these interactions include the polarity and bulkiness of the polymer side chains, the concentration of the dye, and the size and shape of the dye molecules and any present nanoparticles. emerald.comeie.gr High dye loadings can lead to the formation of agglomerates due to increased particle-particle interactions. emerald.com

Durability and Performance in Functional Material Systems

The durability and performance of this compound in functional material systems are critical for its application in advanced technologies. These properties are largely dependent on the dye's fastness characteristics and its stability under various environmental conditions.

Fastness Properties: Disperse dyes, in general, exhibit fair to good light fastness and moderate to good washing fastness. hermetachem.comupc.edu The molecular structure of the dye plays a significant role in its fastness properties. For instance, increasing the size and polarity of the dye molecule can reduce its rate of diffusion out of the fiber, thereby improving its sublimation fastness. researchgate.net

Performance in Functional Systems:

Non-linear Optical (NLO) Materials: Disperse Red 1, a related azo dye, has been shown to induce a strong NLO response in various polymeric and organic-inorganic hybrid matrices due to its conjugated π-system. eie.gr However, the long-term stability of this NLO response can be limited. eie.gr

Photochromic Materials: The interaction between dispersed photochromic compounds and the polymer matrix affects the coloring and decoloring kinetics. instras.com Polar polymer matrices can interact with the ionic form of the photochromic dye, leading to shifts in the absorption spectrum. instras.com

Inkjet Inks: Low-water-soluble disperse dyes offer a broad color gamut and good durability, making them suitable for high-performance inkjet ink applications. mdpi.com Encapsulation in polymer nanospheres can overcome dispersion stability issues in aqueous inks. mdpi.com

The following table summarizes the fastness properties of disperse dyes, which are indicative of the performance of this compound.

Fastness PropertyRatingInfluencing Factors
Light FastnessFair to Good (4-5)Molecular structure, dye-fiber system. hermetachem.comupc.edu
Washing FastnessModerate to Good (3-4)Molecular size, polarity. hermetachem.comupc.edu
Sublimation FastnessGoodMolecular size, non-ionic nature. hermetachem.com
Rubbing FastnessGood to ExcellentDye-fiber interaction. rsc.org

Supercritical Fluid Dyeing Mechanisms and Interactions for this compound

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally friendly alternative to water for dyeing synthetic fibers like polyester (B1180765) with disperse dyes. scirp.orgresearchgate.net The unique properties of scCO₂ facilitate the dyeing process in several ways.

The mechanism of supercritical fluid dyeing involves several steps:

Dissolution of the disperse dye in the supercritical carbon dioxide. mdpi.com

Transport of the dissolved dye to the surface of the fiber. upc.edu

Adsorption of the dye onto the fiber surface. researchgate.net

Diffusion of the dye into the fiber. researchgate.net

The swelling of the polymer by scCO₂ enhances the diffusion of the dye molecules into the fiber structure. mdpi.com

Thermodynamics and Kinetics of Dye Uptake in Supercritical Carbon Dioxide

The efficiency of the supercritical dyeing process is governed by the thermodynamics and kinetics of dye uptake.

Thermodynamics:

Solubility: The solubility of disperse dyes in scCO₂ is a critical parameter. upc.edu It is influenced by pressure and temperature, with solubility generally increasing with pressure. scirp.org The molecular structure of the dye, particularly its polarity, also plays a significant role; less polar molecules tend to have higher solubility. upc.edu

Equilibrium Partitioning: The distribution of the dye between the supercritical fluid and the polymer fiber at equilibrium is a key thermodynamic factor. The equilibrium uptake of C.I. Disperse Red 60 in PET has been shown to be more sensitive to temperature than to pressure under tested conditions. capes.gov.brresearchgate.net

Kinetics:

Dye Diffusion: The diffusion of the dye into the polymer is often considered the rate-determining step in the dyeing process. mdpi.com The rate of diffusion is influenced by temperature, with higher temperatures leading to increased polymer chain mobility and faster diffusion. mdpi.comnih.gov

The table below presents a summary of factors affecting the thermodynamics and kinetics of this compound uptake in scCO₂.

ParameterInfluencing FactorsEffect
Thermodynamics
Dye SolubilityPressure, Temperature, Dye PolarityIncreased pressure generally increases solubility. scirp.org Lower polarity can increase solubility. upc.edu
Equilibrium UptakeTemperature, PressureMore sensitive to temperature changes than pressure changes. researchgate.net
Kinetics
Diffusion RateTemperature, Polymer TgHigher temperature increases diffusion rate. mdpi.comnih.gov
Mass Transfer RateDye Dissolution RateHigher dissolution rate leads to faster dyeing. mdpi.com

Influence of Molecular Structure on Dye-Fiber Affinity in Supercritical Systems

The molecular structure of the disperse dye is a determining factor for its affinity towards the fiber in supercritical dyeing systems.

Size and Shape: Smaller, planar dye molecules can more easily diffuse into the tightly packed polymer chains of synthetic fibers like polyester. upc.edu

Polarity and Functional Groups: The presence of polar functional groups such as -NO₂ and -CN can enhance the dipolar bonding between the dye and the polymer. scribd.com However, increasing the polarity can also decrease the solubility of the dye in the non-polar scCO₂. upc.edu Azo disperse dyes with strong electron-withdrawing groups have been shown to provide improved color fastness. mdpi.com

Alkyl Chains: The addition of alkyl chains to the dye molecule can increase the apparent color density and influence colorfastness properties. mdpi.com

The affinity is a result of a balance between the dye's interaction with the supercritical fluid and its interaction with the polymer fiber. A study on different disperse red azo dyes showed that the chemical structure of both the dye and the fiber host greatly influences the dyeing performance, including color strength and fastness. mdpi.com

Q & A

Q. What analytical techniques are critical for characterizing Disperse Red 125’s physicochemical stability in dye formulations?

Methodological Answer: Key techniques include:

  • UV-Vis spectroscopy to monitor dye degradation via absorbance changes at specific wavelengths (e.g., λmax ≈ 520 nm for this compound) .
  • Particle size analysis (e.g., Zetasizer Nano ZS90) to assess aggregation under thermal or freeze-thaw stress .
  • Zeta potential measurements to evaluate colloidal stability, with values > |±30 mV| indicating stable dispersions .
  • Viscosity and surface tension analysis using rotational viscometers and tensiometers to optimize ink jetting performance .
  • Transmission electron microscopy (TEM) for morphological characterization of dye particles .

Q. How can researchers design experiments to evaluate the impact of additives on this compound’s stability?

Methodological Answer: Follow a factorial design with controlled variables:

  • Independent variables : Additive concentrations (e.g., PVP-K30, SDS, TEA) within thresholds (e.g., PVP-K30 ≤ 0.7 wt%, SDS ≤ 0.15 wt%) to avoid destabilization .
  • Dependent variables : Particle size, zeta potential, and specific absorbance (R = (A1 – A)/A) after centrifugation .
  • Controls : Use additive-free formulations to establish baseline stability.
  • Validation : Apply QB/T 4973.1-2016 and QB/T 4973.2-2016 standards for freeze-thaw and thermal stability testing .

Advanced Research Questions

Q. How can contradictory data on surfactant effects (e.g., SDS increasing particle size vs. FAPE improving dispersion) be resolved in this compound formulations?

Methodological Answer:

  • Mechanistic analysis : SDS may form pseudo-polyanionic complexes with PVP-K30, increasing particle size, while FAPE reduces interfacial tension without such interactions .
  • Multivariate regression : Model surfactant interactions using response surface methodology (RSM) to identify optimal ratios (e.g., FAPE/SDS blends) .
  • Statistical validation : Apply ANOVA to compare stability parameters (p < 0.05) across formulations .

Q. What experimental strategies address pH-dependent instability in this compound systems?

Methodological Answer:

  • pH-zeta potential profiling : Measure zeta potential across pH 4–10 to identify stability ranges (optimal pH 8–9 for this compound) .
  • Buffer optimization : Use TEA (<1 wt%) as a pH regulator to avoid precipitation .
  • Longitudinal stability testing : Monitor pH drift under accelerated aging (60°C for 14 days) to predict shelf-life .

Q. How can researchers reconcile discrepancies between freeze-thaw and thermal stability data in this compound formulations?

Methodological Answer:

  • Mechanistic differentiation : Freeze-thaw stress induces ice crystal formation, destabilizing dispersions, while thermal stress accelerates Ostwald ripening .
  • Data normalization : Express stability as % change relative to initial values (e.g., Δ particle size < 20% post-stress) .
  • Cross-validation : Compare TEM images pre/post-stress to confirm aggregation mechanisms .

Methodological Best Practices

Q. What statistical frameworks are recommended for optimizing this compound formulations?

  • Design of Experiments (DoE) : Use central composite designs to model additive interactions and identify optimal concentrations .
  • Multivariate analysis : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., particle size, viscosity, surface tension) .
  • Error propagation : Quantify uncertainties in stability parameters using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.